An In-Depth Technical Guide to Ethyl 4-Hydroxyphenyl Acetate: Properties, Synthesis, and Applications
An In-Depth Technical Guide to Ethyl 4-Hydroxyphenyl Acetate: Properties, Synthesis, and Applications
Abstract: Ethyl 4-hydroxyphenyl acetate is a pivotal organic compound with significant applications in the pharmaceutical and cosmetic industries. This guide provides a comprehensive technical overview of its core physicochemical and spectroscopic properties, detailed synthesis protocols, and key chemical reactivities. We will explore its critical role as a precursor in the synthesis of pharmaceuticals like Atenolol and discuss its inherent biological activities. This document is intended for researchers, scientists, and professionals in drug development, offering expert insights into the causality behind experimental choices and methodologies.
Core Physicochemical Properties
Ethyl 4-hydroxyphenyl acetate, also known as ethyl 2-(4-hydroxyphenyl)acetate, is an ester characterized by a molecular structure containing a benzene ring substituted with a hydroxyl group and an ethyl acetate group at the para position.[1] This unique arrangement of functional groups dictates its chemical behavior and physical properties.
The compound typically presents as a white to pale cream crystalline solid or a colorless to pale yellow liquid, depending on its purity and the ambient temperature.[2][3][4] Its solubility profile is characteristic of a moderately polar organic molecule; it is soluble in organic solvents such as ethanol, ether, and methanol, but shows limited solubility in water.[2][3] This behavior is a direct consequence of the hydrophobic benzene ring and ethyl group counteracting the hydrophilic nature of the phenolic hydroxyl and ester functionalities.
The phenolic hydroxyl group imparts weak acidity to the molecule. The acidity of a phenol is a function of the stability of the corresponding phenoxide ion. While electron-withdrawing groups on the aromatic ring would increase acidity (lower pKa), the ethyl acetate group at the para position has a relatively modest electronic effect, resulting in a pKa value typical for simple phenols.
A summary of its key quantitative properties is presented below:
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₁₂O₃ | [1][5] |
| Molecular Weight | 180.20 g/mol | [2][3][5] |
| CAS Number | 17138-28-2 | [1][5] |
| Appearance | White to pale cream solid or colorless/pale yellow liquid | [2][3][4] |
| Melting Point | 32 - 41.5 °C | [3][4][6] |
| Boiling Point | 145 °C at 0.2 mmHg | [3] |
| Solubility | Soluble in ethanol, ether, methanol; limited in water | [2][3] |
Spectroscopic Signature and Structural Elucidation
The structural identity of ethyl 4-hydroxyphenyl acetate is unequivocally confirmed through various spectroscopic techniques. Understanding its spectral signature is crucial for reaction monitoring and quality control.
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¹H NMR Spectroscopy: The proton NMR spectrum provides a distinct fingerprint. We expect to see a triplet for the methyl protons (-CH₃) of the ethyl group, a quartet for the methylene protons (-CH₂-) of the ethyl group (due to coupling with the methyl group), a singlet for the benzylic protons (-CH₂-) adjacent to the aromatic ring, and two doublets in the aromatic region corresponding to the protons on the benzene ring. The phenolic hydroxyl proton (-OH) will appear as a broad singlet, and its chemical shift can be concentration-dependent.
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¹³C NMR Spectroscopy: The carbon NMR spectrum will show distinct signals for each of the unique carbon atoms in the molecule, including the carbonyl carbon of the ester, the carbons of the ethyl group, the benzylic carbon, and the four distinct carbons of the para-substituted aromatic ring.
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Infrared (IR) Spectroscopy: The IR spectrum is characterized by a broad absorption band in the 3200-3600 cm⁻¹ region, indicative of the O-H stretching of the phenolic hydroxyl group. A strong, sharp peak around 1730 cm⁻¹ corresponds to the C=O stretching of the ester functional group. Additional peaks in the fingerprint region will confirm the aromatic ring and C-O bonds.
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Mass Spectrometry (MS): In mass spectrometry, the molecular ion peak (M+) would be observed at an m/z value corresponding to its molecular weight (180.20). Common fragmentation patterns would include the loss of the ethoxy group (-OC₂H₅) and other characteristic fragments.[1]
Synthesis and Chemical Reactivity
Synthesis via Fischer Esterification
A standard and reliable method for synthesizing ethyl 4-hydroxyphenyl acetate is the Fischer esterification of its parent carboxylic acid, 4-hydroxyphenylacetic acid. This acid-catalyzed reaction with ethanol is an equilibrium process. The use of excess ethanol and removal of water are key to driving the reaction towards the product side, adhering to Le Chatelier's principle.
Experimental Protocol: Fischer Esterification
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 4-hydroxyphenylacetic acid in a 5 to 10-fold molar excess of absolute ethanol.
-
Catalyst Addition: Cautiously add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid, representing 1-3% of the substrate's molar quantity) to the solution while stirring.
-
Reflux: Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After cooling to room temperature, neutralize the mixture carefully with a saturated aqueous solution of sodium bicarbonate.[7]
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Extraction: Extract the aqueous phase multiple times with a suitable organic solvent, such as ethyl acetate.[7]
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel or by distillation under reduced pressure to yield the pure ester.
Caption: Workflow for the synthesis of Ethyl 4-Hydroxyphenyl Acetate.
Reactivity Profile
The reactivity of ethyl 4-hydroxyphenyl acetate is governed by its three main functional components: the ester, the phenolic hydroxyl group, and the activated aromatic ring.
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Ester Group: Susceptible to nucleophilic acyl substitution. It can be hydrolyzed back to 4-hydroxyphenylacetic acid under either acidic or basic conditions.
-
Phenolic Hydroxyl Group: The weakly acidic proton can be removed by a base. The resulting phenoxide is a potent nucleophile and can undergo O-alkylation (Williamson ether synthesis) or O-acylation. This reactivity is exploited in the synthesis of many derivatives.
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Aromatic Ring: The hydroxyl group is an activating, ortho-, para-directing group for electrophilic aromatic substitution. Since the para position is occupied, electrophiles will preferentially attack the positions ortho to the hydroxyl group.
Caption: Key reactivity sites of Ethyl 4-Hydroxyphenyl Acetate.
Applications in Research and Drug Development
The primary significance of ethyl 4-hydroxyphenyl acetate in the pharmaceutical industry is its role as a key intermediate.[6]
Precursor to Atenolol
Perhaps its most notable application is in the synthesis of Atenolol, a selective β1 receptor antagonist used to treat hypertension.[8] The synthesis involves the transformation of 4-hydroxyphenylacetic acid (often via its ester or amide) into an intermediate that is then reacted with isopropylamine to form the final drug.[8][9] Industrial routes often start with 2-(4-hydroxyphenyl)acetamide, which can be derived from 4-hydroxyphenylacetic acid.[8] The ester provides a synthetically versatile handle for these transformations.
Biological and Other Applications
Beyond its role as a synthetic intermediate, the parent molecule and its derivatives have been investigated for their own biological properties. The related compound, 4-hydroxyphenylacetic acid (4-HPA), has been shown to possess antioxidant and hepatoprotective effects, suggesting potential therapeutic applications.[2][10] It has been studied for its ability to protect the liver from toxicity induced by compounds like acetaminophen by enhancing phase II and antioxidant enzymes.[10] Ethyl 4-hydroxyphenyl acetate itself has been noted for its antioxidant properties and is of interest in cosmetic formulations for protecting against oxidative damage.[2] The compound is also found in nature, having been identified in plants like chicory.[1]
References
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DrugBank. (2020). Atenolol. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 28310, Ethyl 4-hydroxyphenylacetate. Retrieved from [Link]
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Wang, H., et al. (2018). 4-Hydroxyphenylacetic Acid Prevents Acute APAP-Induced Liver Injury by Increasing Phase II and Antioxidant Enzymes in Mice. Frontiers in Physiology, 9, 786. Retrieved from [Link]
- Google Patents. (n.d.). Method for the production of 4-hydroxyphenylacetic acid.
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Ferraz, F. S., et al. (2024). Sustainable Synthesis of the Active Pharmaceutical Ingredient Atenolol in Deep Eutectic Solvents. Molecules, 29(12), 2896. Retrieved from [Link]
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Learning Science. (2021). NMR spectrum of ethyl acetate. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis of (S)-atenolol. Retrieved from [Link]
- Google Patents. (n.d.). Method for preparing (S)-atenolol.
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University of Birmingham. (n.d.). Spectra of ethyl acetate. Retrieved from [Link]
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The Good Scents Company. (n.d.). ethyl 4-hydroxyphenyl acetate. Retrieved from [Link]
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